molecular formula C24H18O6 B2552127 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 315715-14-1

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No. B2552127
CAS RN: 315715-14-1
M. Wt: 402.402
InChI Key: BTUKOJMZDMMGJL-UHFFFAOYSA-N
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Description

The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and π-π stacking interactions, as seen in similar compounds .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions, including reductive amination and cyclization processes. For instance, novel chromen-2-one compounds with antimicrobial activity were synthesized using sodium cyanoborohydride in methanol . Similarly, green synthesis methods under microwave irradiation have been employed to create chromenyl-pyrazolecarbaldehydes, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. The crystal structure of related compounds reveals that the chromen-2-one ring can adopt various dihedral angles with substituent groups, influencing the overall molecular geometry and packing in the solid state . The planarity of the pyran ring and the presence of methoxy groups can affect the molecular conformation and stability .

Chemical Reactions Analysis

Chromen-2-one derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes with antimicrobial and antioxidant activities . The presence of reactive functional groups such as carbonyls and methoxy groups can facilitate these interactions. Additionally, the reactivity of these compounds can be predicted by computational methods, which provide insights into potential reaction sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy groups can enhance the lipophilicity of the molecule, which is important for drug-likeness and ADMET properties . The electrochemical behavior, as determined by cyclic voltammetry, is another key property that can be related to the biological activity of these compounds . Theoretical calculations, such as DFT, can be used to predict properties like band gap energies and reactivity descriptors .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , showing significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Organic Synthesis and Chemical Reactivity

The versatility of chromen-4-one derivatives in organic synthesis has been showcased through the development of a regioselective synthesis method. This method involves a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence, indicating the compound's utility in synthesizing complex organic molecules with high yields (Bam & Chalifoux, 2018).

Photochromic and Electrochromic Materials

Derivatives of chromen-4-one, such as those synthesized from hydroxybenzo[b]thiophenes, exhibit photochromic behavior. These materials change color upon exposure to light, suggesting applications in developing photochromic lenses, smart windows, and other light-responsive materials (Queiroz et al., 2000).

Anticancer Activity

The synthesis and bio-evaluation of novel derivatives have shown potential anticancer activity. This implies that compounds structurally related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" could be explored further for therapeutic applications in cancer treatment (Shah et al., 2016).

Synthesis of Complex Molecules

Chromen-4-one derivatives have been utilized in the synthesis of complex molecules like Warfarin and its analogues. This application demonstrates the compound's relevance in synthesizing biologically active molecules and drugs, showcasing its potential in pharmaceutical chemistry (Alonzi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chromone derivatives exhibit biological activity by interacting with enzymes or receptors in cells .

Future Directions

Future research could focus on elucidating the compound’s exact structure, synthesizing the compound, and testing its biological activity. This could lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)24(26)30-17-11-12-19-22(13-17)29-14-20(23(19)25)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUKOJMZDMMGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

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